molecular formula C23H30N2O B15000331 N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide

N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B15000331
M. Wt: 350.5 g/mol
InChI Key: WEFSNBKJPNRCIX-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers unique properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE typically involves the reaction of adamantane derivatives with indole derivatives under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(1H-indol-3-yl)butanamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction and improve efficiency. Additionally, the use of high-purity reagents and solvents, as well as advanced purification methods like column chromatography, can ensure the production of high-quality N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques in the presence of catalysts such as palladium on carbon.

    Substitution: The adamantane moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-8 and increasing caspase-3 activity, leading to programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
  • N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide
  • N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is unique due to its specific combination of adamantane and indole moieties, which confer both stability and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C23H30N2O/c26-22(7-3-4-19-14-24-21-6-2-1-5-20(19)21)25-15-23-11-16-8-17(12-23)10-18(9-16)13-23/h1-2,5-6,14,16-18,24H,3-4,7-13,15H2,(H,25,26)

InChI Key

WEFSNBKJPNRCIX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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